N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide -

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

Catalog Number: EVT-3585118
CAS Number:
Molecular Formula: C23H21N3O3
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. methanone* Compound Description: This compound is a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative synthesized from commercially available starting materials. It is mentioned as a representative example of its class, which exhibits therapeutic potential, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. [] * Relevance: While this compound does not share a direct structural relationship with N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, it highlights the biological significance of incorporating diarylamine moieties and heterocyclic substituents into drug-like molecules, features also present in the main compound.

2. Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines* Compound Description: This group of compounds features six organometallic complexes with the general formula [MIICl(η6-p-cymene)(L)]Cl, where M is either Ruthenium (Ru) or Osmium (Os) and L represents various 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines. These complexes were synthesized and characterized for their potential as anticancer agents. Research indicates that 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines are potential cyclin-dependent kinase (Cdk) inhibitors. []* Relevance: These compounds share the benzimidazole moiety with N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, emphasizing the importance of this specific structure in medicinal chemistry, particularly for its potential anticancer properties.

3. N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its Derivatives* Compound Description: This study focused on synthesizing various benzimidazole derivatives, including N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide, and evaluating their anti-inflammatory activity. Several derivatives, particularly those with substitutions on the phenyl ring attached to the acetohydrazide group (BI, BJ, and BK) showed potent anti-inflammatory activity compared to the standard drug indomethacin. []* Relevance: These compounds share the benzimidazole core and the acetamide linker with N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, suggesting that similar structural motifs might contribute to potential biological activities in the main compound.

4. 2-[(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds* Compound Description: This research describes the synthesis and evaluation of a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. []* Relevance: Although not directly related in structure to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, this study highlights the exploration of acetamide derivatives as potential anticancer agents, indicating a possible direction for investigating the biological activities of the main compound.

5. 6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents* Compound Description: This research investigated the synthesis and antimicrobial activity of novel 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. Specifically, modifications at position 3 of the core structure with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents led to compounds with enhanced antimicrobial activity compared to streptomycin. []* Relevance: This study emphasizes the significance of incorporating benzimidazole and acetamide moieties within a molecule for achieving desirable antimicrobial activities. This finding could be relevant when considering potential applications for N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide.

6. 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines* Compound Description: This study focused on designing and synthesizing 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines and evaluating their in vitro antimicrobial activity. These compounds were designed as potential inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target for antibacterial agents. []* Relevance: These compounds, similar to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, incorporate a benzimidazole moiety. This study emphasizes the potential of benzimidazole-containing compounds as antimicrobials, potentially through TrmD inhibition, suggesting a possible mechanism of action for the main compound.

7. 2-{2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl}acetamide* Compound Description: This study focused on synthesizing a novel pyrazoline-bearing hybrid molecule containing 1,3,4-thiadiazole and dichloroacetic acid moieties. The synthesis involved a cost-effective approach and the final compound was characterized using various spectroscopic techniques. Additionally, the anticancer activity of the compound was assessed in vitro using the NCI DTP protocol. []* Relevance: Although not structurally similar to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, this study highlights the significance of acetamide derivatives as potential anticancer agents. This suggests a potential area of investigation for the main compound.

8. Teraryl Oxazolidinone Compound (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate* Compound Description: A series of novel teraryl oxazolidinone compounds were designed and synthesized, with a focus on their antimicrobial activity and toxicity profiles. Compounds possessing aromatic N-heterocyclic substituents at the 4-position of the pyrazolyl ring demonstrated enhanced antibacterial activity. Compound 10f, in particular, exhibited a favorable safety profile in MTT assays and hERG K(+) channel inhibition tests. Notably, its phosphate form demonstrated high water solubility, proving beneficial for in vivo testing. In mouse models of MRSA systemic infection, 10f phosphate significantly improved survival rates compared to linezolid. The compound also displayed high oral bioavailability. Additionally, in vivo toxicology studies suggest 10f phosphate has a reduced risk of bone marrow suppression. []* Relevance: This study underscores the potential of acetamide derivatives as promising antimicrobial agents with improved safety profiles. This highlights a potential avenue for investigating the biological activities and therapeutic potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide.

9. N- (3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide Derivatives* Compound Description: This study involved the synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide derivatives and assessed their potential as antitubercular agents against Mycobacterium tuberculosis H37Rv. Structural characterization was done using IR, 1H-NMR, and elemental analysis. []* Relevance: While not directly structurally related to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, this research highlights the exploration of acetamide derivatives for potential therapeutic applications, this time focusing on antitubercular activity. This suggests a broader scope for investigating the biological activities of the main compound.

10. 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives* Compound Description: The focus of this research was the synthesis and antimicrobial evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives. These compounds, belonging to the 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones class, are considered promising scaffolds for antibacterial drug development. The synthesized compounds were tested for their activity against various bacterial strains, including S. aureus, E. coli, B. subtilis, and P. aeruginosa, using the agar well diffusion method and double dilution assay. []* Relevance: The study emphasizes the exploration of acetamide derivatives as potential antibacterial agents. This information suggests a potential area of study for N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, given its acetamide moiety, to assess its antimicrobial properties.

11. 3-(2-[1H Benzimidazole-2-YL)-2-Oxethyl] Phenyl) Acetic Acid and Its Derivatives* Compound Description: This research focused on the synthesis and anti-inflammatory activity evaluation of a series of benzimidazole derivatives, including 3-(2-[1H Benzimidazole-2-YL)-2-Oxethyl] Phenyl) Acetic Acid. These compounds were characterized using various spectroscopic techniques, including 1H NMR, IR, and mass spectrometry. The anti-inflammatory activity was assessed using the rat-paw-oedema method, comparing their efficacy to the standard drug indomethacin. []* Relevance: The compounds in this study, such as 3-(2-[1H Benzimidazole-2-YL)-2-Oxethyl] Phenyl) Acetic Acid, share the benzimidazole core with N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide. The presence of this shared structure suggests that the main compound might also possess anti-inflammatory properties, prompting further investigation in this direction.

12. N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline (B1) and N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide (B8)* Compound Description: This study investigates the impact of two benzimidazole derivatives, B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide), on morphine-induced paradoxical pain and tumor necrosis factor-alpha (TNF-α) expression in the spinal cords of mice. The research aimed to explore potential therapeutic options for managing the adverse effects of prolonged morphine use. []* Relevance: Both B1 and B8 share the benzimidazole core with N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide. This study highlights the potential of benzimidazole-containing compounds in mitigating morphine-induced paradoxical pain and reducing TNF-α expression, suggesting possible analgesic and anti-inflammatory properties for the main compound.

13. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide* Compound Description: This research focuses on the synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potential antibacterial agents. These compounds were synthesized using a multi-step approach and characterized using IR, EI-MS, 1H-NMR, and CHN analysis. The study evaluated the compounds' antibacterial potential and cytotoxicity through hemolytic activity assessment. [] * Relevance: Although not structurally identical to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, this study highlights the potential of acetamide derivatives as antibacterial agents. This suggests that the main compound, containing an acetamide moiety, could also be explored for potential antimicrobial activity.

14. 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide* Compound Description: This paper describes the synthesis of a novel benzothiazepine derivative, N-(p-tolyl)-2-(2-(4-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-2-yl)phenoxy)acetamide. This compound was synthesized through a multi-step reaction involving o-aminothiophenol, salicylaldehyde, and acetophenone. The structure of the synthesized compound was confirmed using spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR-MS. []* Relevance: This research focuses on the synthesis and characterization of a new acetamide derivative containing a benzothiazepine moiety. While not structurally identical to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, the study emphasizes the importance of exploring acetamide derivatives for their potential biological activities, which could be relevant for understanding the properties of the main compound.

15. N-(3,4-dimetoxyphenyl)-2-{[2-methyl-6-(pyridine-2-yl)-pyrimidin-4-yl]thio}acetamide (Epirimil)* Compound Description: This research investigates the anticonvulsant potential of N-(3,4-dimetoxyphenyl)-2-{[2-methyl-6-(pyridine-2-yl)-pyrimidin-4-yl]thio}acetamide (Epirimil). The study involved a modified synthesis method for Epirimil, followed by structural confirmation using 1H and 13C NMR spectroscopy, LS/MS, and elemental analysis. ADMET analysis and molecular docking studies were conducted to evaluate its pharmacological profile. The in vivo anticonvulsant activity was assessed using PTZ- and MES-induced seizure models in rats and mice, respectively. []* Relevance: This research highlights the potential of acetamide derivatives, such as Epirimil, as anticonvulsant agents. While not structurally identical to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, the study's findings could inspire further investigations into the potential therapeutic applications of the main compound, particularly in the context of neurological disorders.

16. N-[Alkyl or Un/substituted phenyl]-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide Derivatives * Compound Description: This research delves into 3DQSAR studies of N-[Alkyl or Un/substituted phenyl]-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide derivatives to gain insights into the structural requirements for antifungal activity. The study employed multiple linear regression (MLR) methodologies coupled with feature forward selection to develop QSAR models. These models were then validated for statistical significance and predictive capability through internal and external validation procedures. []* Relevance: This study highlights the significance of acetamide derivatives in the context of antifungal research. Although the specific structures investigated in this study are not directly analogous to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, the focus on acetamide derivatives and their antifungal potential could guide further research on the main compound and its possible applications in combating fungal infections.

17. (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)* Compound Description: This research investigates the pharmacokinetic profile of (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487), a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. The study revealed that AMG 487 exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral administrations. [] * Relevance: This research emphasizes the importance of understanding the pharmacokinetic properties of acetamide derivatives like AMG 487. While structurally different from N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, this study highlights the need to investigate the pharmacokinetic behavior of the main compound, which is also an acetamide derivative, to assess its potential for therapeutic use.

18. N- {[(2s) -4- (3,4- difluorobenzyl) morpholin-2-yl] methyl} -2- {3 - [(methylsulfonyl ) amino] phenyl} acetamide* Compound Description: This research explores N- {[(2s) -4- (3,4- difluorobenzyl) morpholin-2-yl] methyl} -2- {3 - [(methylsulfonyl ) amino] phenyl} acetamide and its potential as a CCR3 antagonist for treating inflammatory conditions. The study encompasses the synthesis of the compound, its salts and solvates, and the development of pharmaceutical compositions containing the compound. []* Relevance: This study highlights the development of an acetamide derivative as a potential therapeutic agent for inflammatory conditions. While the specific structure differs from N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, this research suggests a potential avenue for exploring the anti-inflammatory properties of the main compound.

19. N-(4-(3-Oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H- 1,2,3-triazol-1-yl)-acetamide Derivatives* Compound Description: This study involves the synthesis, characterization, and biological evaluation of novel N-(4-(3-oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)-acetamide derivatives. The synthesis was achieved using a click chemistry approach, and the synthesized compounds were screened for their antimicrobial activity against standard drugs. []* Relevance: While not structurally identical to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, this research showcases the use of a click chemistry approach to synthesize novel acetamide derivatives and evaluate their biological activities. This methodological approach could be applied to further modify or develop new compounds related to the main compound for exploring its potential therapeutic applications.

20. bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide Derivatives * Compound Description: This study investigates the structural properties of bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide derivatives, focusing on the influence of weak sulfur interactions and hydrogen bonds on their conformations. The research delves into the synthesis and structural analysis of these derivatives, including bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide (1) and bis[2-(3H-benzimidazol-1-ium-2-yl)-phenyl]disulfide sulfate (2). [] * Relevance: The compounds discussed in this study share the benzimidazole moiety with N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide. The research focuses on how subtle structural changes, such as protonation and different counterions, can significantly impact molecular conformation. This information is relevant when considering potential derivatives or modifications to the main compound and how such changes might influence its interactions and activities.

21. 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones* Compound Description: This study focuses on an efficient synthesis of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and evaluates their antimicrobial activities. The synthesis involves a 1,1’-carbonyldiimidazole promoted interaction of 5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid with benzohydrazide. [] * Relevance: While not structurally analogous to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, the study's findings highlight the antimicrobial potential of compounds incorporating similar heterocyclic moieties. This suggests a possible direction for investigating the biological activities of the main compound.

Properties

Product Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C23H21N3O3/c1-28-20-11-10-15(12-21(20)29-2)13-22(27)24-17-7-5-6-16(14-17)23-25-18-8-3-4-9-19(18)26-23/h3-12,14H,13H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

NTCOSKACTKPSDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.